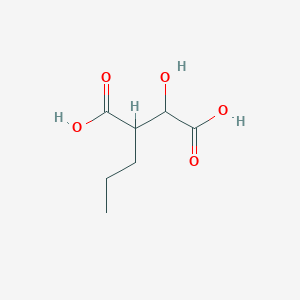
3-Propylmalic acid
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-propylmalic acid typically involves the alkylation of malic acid derivatives. One common method is the reaction of malic acid with propyl halides under basic conditions to introduce the propyl group at the 3-position. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These microorganisms can be engineered to express enzymes that catalyze the formation of this compound from simpler precursors.
化学反应分析
Types of Reactions: 3-Propylmalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a keto group, resulting in the formation of 3-propyl-2-oxobutanedioic acid.
Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Propyl-2-oxobutanedioic acid.
Reduction: 3-Propylbutanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Propylmalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a metabolite in studies of the glyoxylate and dicarboxylate metabolism.
Medicine: Research into its potential therapeutic effects and its role in metabolic pathways.
Industry: It can be used in the production of biodegradable polymers and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 3-propylmalic acid involves its role as a metabolite in the glyoxylate and dicarboxylate metabolism . It acts as a substrate for enzymes involved in these metabolic pathways, facilitating the conversion of other metabolites and the production of energy. The molecular targets include enzymes such as malate synthase and isocitrate lyase, which are key components of the glyoxylate cycle.
相似化合物的比较
Malic Acid: The parent compound, differing by the absence of the propyl group.
Succinic Acid: A dicarboxylic acid with a similar structure but lacking the hydroxyl and propyl groups.
2-Hydroxy-3-methylbutanedioic Acid: Similar structure with a methyl group instead of a propyl group.
Uniqueness: 3-Propylmalic acid is unique due to the presence of the propyl group at the 3-position, which imparts distinct chemical and physical properties compared to its analogs. This substitution can affect its reactivity, solubility, and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
2-hydroxy-3-propylbutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHYFQEDPGSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285711 | |
| Record name | Butanedioic acid, 2-hydroxy-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20846-59-7 | |
| Record name | Butanedioic acid, 2-hydroxy-3-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20846-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-hydroxy-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




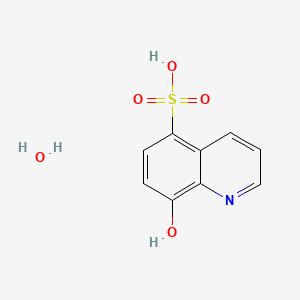

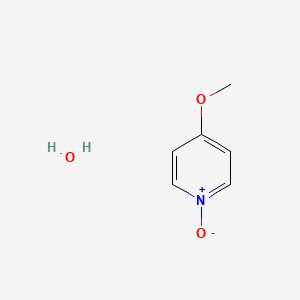
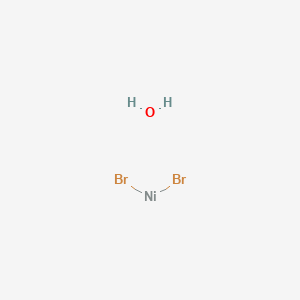
![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)

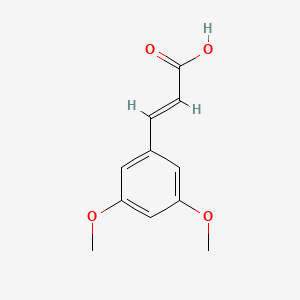
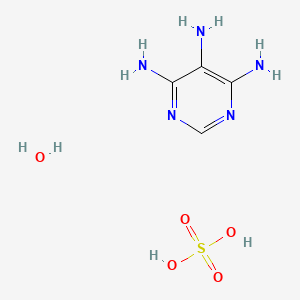
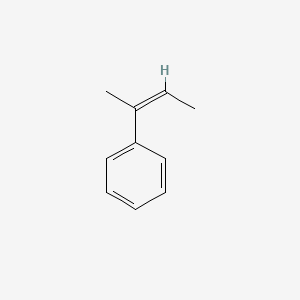
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B3421068.png)
![5-Methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3421076.png)

